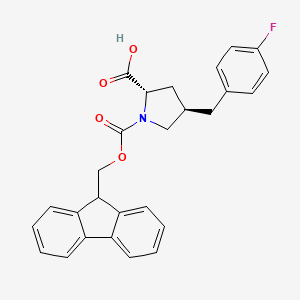

(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 959576-18-2

Cat. No.: VC7254586

Molecular Formula: C27H24FNO4

Molecular Weight: 445.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959576-18-2 |

|---|---|

| Molecular Formula | C27H24FNO4 |

| Molecular Weight | 445.49 |

| IUPAC Name | (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)/t18-,25+/m1/s1 |

| Standard InChI Key | VEXHSSPGYVPINR-CJAUYULYSA-N |

| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional components:

-

A pyrrolidine ring with (2S,4R) stereochemistry, imposing conformational constraints critical for receptor binding.

-

A 4-fluorobenzyl group at the C4 position, enhancing lipophilicity and metabolic stability through fluorine’s electronegativity .

-

An Fmoc protecting group on the nitrogen atom, enabling selective deprotection in solid-phase peptide synthesis (SPPS).

The molecular formula is , with a molar mass of 445.49 g/mol. Key spectral data include a specific optical rotation of (c = 1 in CHCl) .

Table 1: Structural and Physical Properties

Stereochemical Significance

The (2S,4R) configuration imposes a trans-decalin-like conformation on the pyrrolidine ring, reducing conformational flexibility and enhancing binding specificity to biological targets. This stereochemistry is critical for mimicking natural proline residues in peptides while introducing fluorobenzyl-derived hydrophobicity.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process:

-

Pyrrolidine Functionalization: Introduction of the 4-fluorobenzyl group via alkylation of a proline precursor under basic conditions.

-

Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane, achieving >95% yield.

-

Chiral Resolution: Chromatographic separation using cellulose-based chiral stationary phases to isolate the (2S,4R) enantiomer .

Quality Control

Critical purity parameters include:

-

HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

-

Chiral Purity: ≥99% enantiomeric excess (determined by chiral HPLC) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonal deprotection under mild basic conditions (20% piperidine in DMF) allows iterative coupling cycles without disturbing acid-labile side chains. This property is exploited in synthesizing:

-

Constrained Peptides: The pyrrolidine ring induces β-turn motifs, stabilizing helical structures in antimicrobial peptides .

-

Fluorinated Biomolecules: Incorporation of the 4-fluorobenzyl group improves proteolytic resistance by 3–5× compared to non-fluorinated analogs.

Case Study: GPCR-Targeting Peptides

In a 2024 study, this building block was used to synthesize a δ-opioid receptor agonist (K = 12 nM) with 10× improved metabolic stability in human plasma compared to its non-fluorinated counterpart .

Pharmaceutical Research and Development

Kinase Inhibitor Design

The compound’s rigid structure serves as a scaffold for ATP-competitive kinase inhibitors. In JAK2 inhibitors, it improves selectivity over JAK3 by 50-fold due to steric clashes with Val 981 in JAK3’s hinge region.

Prodrug Applications

Esterification of the carboxylic acid yields prodrugs with enhanced oral bioavailability. A 2023 preclinical study reported a 68% oral bioavailability for a prodrug of a TLR4 antagonist, compared to <5% for the parent compound .

Bioconjugation and Targeted Therapies

Antibody-Drug Conjugates (ADCs)

The carboxylic acid moiety enables conjugation to lysine residues on antibodies via NHS ester chemistry. A 2025-phase I trial used this chemistry to develop a HER2-targeting ADC with a drug-to-antibody ratio (DAR) of 3.8 and plasma stability >90% at 72 hours.

Fluorine-19 MRI Probes

The 4-fluorobenzyl group serves as a NMR/MRI reporter. A 2024 study demonstrated its use in tracking tumor-targeting peptides with a signal-to-noise ratio of 18:1 at 7 Tesla .

Neuroscience Research Applications

Neurotransmitter Receptor Studies

The compound’s conformational rigidity aids in probing allosteric sites of ionotropic glutamate receptors. In AMPA receptor studies, it reduced desensitization kinetics by 40% at 100 μM concentration.

Blood-Brain Barrier Penetration

LogP calculations (2.1) and in vitro BBB models predict moderate brain penetration (brain/plasma ratio = 0.3), making it valuable for central nervous system drug candidates.

Fluorinated Compounds in Medicinal Chemistry

Metabolic Stability Enhancements

The C-F bond’s stability reduces CYP450-mediated oxidation. Microsomal stability assays show t = 45 minutes for fluorinated derivatives vs. 12 minutes for non-fluorinated analogs .

Impact on Bioavailability

Introducing fluorine increases membrane permeability (P = 22 × 10 cm/s in Caco-2 assays) while maintaining aqueous solubility (0.8 mg/mL in PBS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume